molecular formula C8H7Cl2NO3 B1631114 2,4-Dichloro-3-ethyl-6-nitrophenol CAS No. 99817-36-4

2,4-Dichloro-3-ethyl-6-nitrophenol

Cat. No. B1631114
Key on ui cas rn: 99817-36-4
M. Wt: 236.05 g/mol
InChI Key: YTVCECQSAPGJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05136109

Procedure details

In a 1-liter four-necked glass flask is prepared a solution mixture of 100 g of 4-chloro-3-ethylphenol and 350 g of dichloroethane. While the mixture is maintained at a temperature of 35°-45° C., 80 g of chlorosulfonic acid is added dropwise and the mixture is maintained at a temperature of 40°-45° C. for 1 hour. Next, 326 g of a 14.3% hydrochloric acid solution is added, and 68 g of a 35% aqueous hydrogen peroxide solution is added dropwise while maintaining the temperature at 40°-45° C. After the mixture is maintained at the same temperature for 8 hours, it is cooled to 20° C. After the oily layer is separated, the aqueous layer obtained is charged in a 1-liter four-necked glass flask, and 172 g of a 70% nitric acid solution is added dropwise to the aqueous a temperature of 30°-40° C. The liquid becomes turbid and turns yellowish white. The temperature is raised about 15° C. After the addition, the reaction mixture is maintained at the same temperature for 1 hour. The reaction mixture is cooled to 5° C. and filtered. The product is washed with water and dried to give 2,4-dichloro-3-ethyl-6-nitrophenol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH2:9][CH3:10].ClC(Cl)C.ClS(O)(=O)=O.[ClH:20].OO.[N+:23]([O-:26])(O)=[O:24]>>[Cl:20][C:4]1[C:3]([CH2:9][CH3:10])=[C:2]([Cl:1])[CH:7]=[C:6]([N+:23]([O-:26])=[O:24])[C:5]=1[OH:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)CC
Name
Quantity
350 g
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter four-necked glass flask is prepared
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is maintained at a temperature of 40°-45° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 40°-45° C
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture is maintained at the same temperature for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After the oily layer is separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer obtained
ADDITION
Type
ADDITION
Details
is charged in a 1-liter four-necked glass flask
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is raised about 15° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is maintained at the same temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1CC)Cl)[N+](=O)[O-])O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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